2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one
CAS No.: 353260-21-6
Cat. No.: VC21518606
Molecular Formula: C11H9FN2OS
Molecular Weight: 236.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353260-21-6 |
|---|---|
| Molecular Formula | C11H9FN2OS |
| Molecular Weight | 236.27g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C11H9FN2OS/c12-9-3-1-8(2-4-9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15) |
| Standard InChI Key | ADMAASSUBQDVAI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NC=CC(=O)N2)F |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NC=CC(=O)N2)F |
Introduction
Chemical Structure and Properties
Structural Features
2-((4-Fluorobenzyl)thio)pyrimidin-4(3H)-one belongs to the pyrimidin-4(3H)-one family, featuring a pyrimidine core with a ketone group at position 4 and a thioether linkage at position 2. The compound's structure can be characterized by:
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Core structure: Pyrimidin-4(3H)-one
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Position 2: (4-Fluorobenzyl)thio substituent
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Position 4: Ketone group (part of the 4(3H)-one structure)
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Position 3: Hydrogen (which can be substituted to create derivatives)
The 4-fluorobenzyl group features a para-fluorine substitution on the aromatic ring, which enhances its lipophilicity and potential membrane permeability. The thioether linkage (-S-) between the pyrimidine core and the benzyl group serves as an important pharmacophore that may influence the compound's biological activity profile.
Physical and Chemical Properties
While specific experimental data for 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one is limited in the available literature, its properties can be reasonably predicted based on structural features and related compounds:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C11H9FN2OS | Based on structural composition |
| Molecular Weight | ~236.26 g/mol | Calculated from atomic weights |
| Physical State | Crystalline solid | Typical for similar pyrimidine derivatives |
| Solubility | Limited water solubility; soluble in organic solvents | Based on lipophilic character |
| LogP | ~2.3-2.8 | Estimated from similar structures with thioether linkages |
| Melting Point | ~180-220°C | Comparable to related pyrimidinone compounds |
| Stability | Relatively stable at room temperature | Based on related pyrimidine structures |
The presence of the fluorine atom in the para position of the benzyl group likely imparts enhanced metabolic stability compared to non-fluorinated analogues, as fluorine substitution often increases resistance to oxidative metabolism.
Synthetic Approaches
General Synthetic Routes
The synthesis of 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one can be approached through several methods based on established procedures for similar compounds. Potential synthetic routes include:
Nucleophilic Substitution Route
A common approach involves nucleophilic substitution of a suitable 2-halopyrimidin-4(3H)-one precursor with 4-fluorobenzyl mercaptan:
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Starting with 2-chloropyrimidin-4(3H)-one
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Reaction with 4-fluorobenzyl mercaptan in the presence of a base (e.g., potassium carbonate)
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Purification to obtain the target compound
This approach parallels the method described for aminopyrimidine derivatives where "2,4-dichloropyrimidine (1, 1 equiv.) in chloroform (10 mL), various nucleophiles (1 equiv.) and TEA (1.3 equiv.) were added at room temperature" .
Thionation-Alkylation Approach
An alternative approach involves:
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Conversion of pyrimidin-4(3H)-one to its 2-thioxo derivative using thionation agents
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Alkylation of the resulting 2-thioxopyrimidin-4(3H)-one with 4-fluorobenzyl halide
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Purification to yield the desired compound
Key Reaction Conditions
Based on synthetic methods used for related compounds, optimal reaction conditions might include:
| Reaction Step | Conditions | Catalyst/Base | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Basic | TEA or K2CO3 | Chloroform or DMF | 25-50°C | 4-8 hours |
| Thionation | Acidic/Neutral | Lawesson's reagent | Toluene | 80-110°C | 3-5 hours |
| Alkylation | Basic | K2CO3 | Acetone | 50-60°C | 2-4 hours |
The synthesis approach would likely follow similar procedures to those used for compound series described in the literature, where "intermediates 2a–2r were prepared via the nucleophilic substitution of commercially available 1 and various nucleophiles" .
| Structural Feature | Potential Impact on Activity |
|---|---|
| Pyrimidin-4(3H)-one core | Serves as a hydrogen bond acceptor/donor for target binding |
| Thioether linkage at position 2 | Enhances flexibility and provides key pharmacophore interactions |
| 4-Fluorobenzyl group | Increases lipophilicity and metabolic stability; may improve target selectivity |
| Position 3 (N-H) | Offers site for potential derivatization to enhance activity or pharmacokinetics |
The impact of these features can be extrapolated from related compounds, as seen in studies where "the aminopyrimidine core formed key interactions with the hinge region" of target proteins .
Comparison with Related Compounds
Structural Analogues
2-((4-Fluorobenzyl)thio)pyrimidin-4(3H)-one shares structural similarities with several classes of compounds that have established biological activities:
| Compound Class | Similarities | Differences | Notable Activities |
|---|---|---|---|
| 2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one | Thioether linkage; Halogenated benzyl group | Extended ring system; Additional substituents | Potential anticancer activity; EGFR inhibition |
| Aminopyrimidine PLK4 inhibitors | Pyrimidine core | Different substitution pattern | PLK4 inhibition (IC50 values in nanomolar range) |
| Furo[2,3-d]pyrimidin-4-ylsulfanyl compounds | Pyrimidine core with sulfur linkage | Fused ring system | Various biological activities |
The related compound "2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one" has been explored for "cytotoxic, antimicrobial, and anti-inflammatory activities due to their structural resemblance to nucleotide analogs".
Pharmacophore Analysis
Key pharmacophore features that might contribute to biological activity include:
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The pyrimidinone ring serving as a hydrogen bond acceptor/donor
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The thioether linkage providing conformational flexibility
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The fluorine atom potentially engaging in hydrogen bonding or lipophilic interactions
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The aromatic benzyl group facilitating π-π stacking with target proteins
These features parallel the binding mode described for related compounds where "the aminopyrimidine core formed key interactions with the hinge region, where the morpholine ring extends towards the solvent region and the right substituent group extends to the hydrophobic cavity next to the DFG motif" .
| Modification Site | Potential Modifications | Expected Impact |
|---|---|---|
| Position 3 (N-H) | Introduction of alkyl/aryl groups | Altered selectivity and pharmacokinetics |
| Fluorine position on benzyl group | Ortho, meta substitutions | Modified binding affinity and metabolic stability |
| Thioether linkage | Replacement with sulfoxide, sulfone | Changed electronic properties and binding mode |
| Pyrimidine ring | Introduction of additional substituents | Enhanced target selectivity and potency |
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